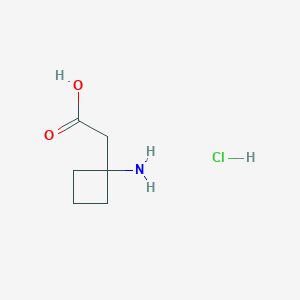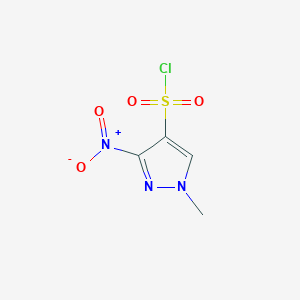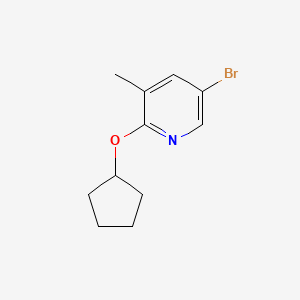
2-(1-Aminocyclobutyl)essigsäure-Hydrochlorid
Übersicht
Beschreibung
2-(1-Aminocyclobutyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Aminocyclobutyl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Aminocyclobutyl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin
2-(1-Aminocyclobutyl)essigsäure-Hydrochlorid: wird hauptsächlich für wissenschaftliche Forschung und Entwicklung im Bereich der Medizin verwendet. Seine Rolle bei der Synthese pharmazeutischer Verbindungen ist aufgrund seiner strukturellen Eigenschaften von besonderem Interesse. Die Verbindung kann als Baustein für komplexere Moleküle dienen, die eine therapeutische Aktivität aufweisen können. Spezielle Anwendungen in der Medizin sind in den verfügbaren Daten jedoch nicht aufgeführt .
Landwirtschaft
In der Landwirtschaft werden die Anwendungen von This compound nicht explizit erwähnt. Verbindungen wie diese werden jedoch oft auf ihre mögliche Verwendung bei der Entwicklung neuer Pestizide oder als Wachstumsregulatoren untersucht. Die Forschung in diesem Bereich konzentriert sich auf die Wechselwirkung der Verbindung mit der Pflanzenphysiologie und ihr Potenzial, den Ertrag oder den Schutz der Pflanzen zu verbessern .
Materialwissenschaft
Die Rolle der Verbindung in der Materialwissenschaft könnte die Entwicklung neuer polymerer Materialien oder Beschichtungen umfassen. Ihre chemische Struktur könnte genutzt werden, um bestimmte Funktionalitäten in Polymere einzuführen oder die Oberflächeneigenschaften von Materialien zu modifizieren. Die Forschung auf diesem Gebiet würde darauf ausgerichtet sein, diese Möglichkeiten zu untersuchen .
Umweltwissenschaften
In den Umweltwissenschaften könnte This compound auf seine Umweltauswirkungen, seine Bioabbaubarkeit und seine mögliche Verwendung in Umweltbehebungsprozessen untersucht werden. Der Fokus würde darauf liegen, zu verstehen, wie die Verbindung mit Umweltfaktoren interagiert und ihr Sicherheitsprofil zu bewerten .
Biochemie
Biochemisch könnte diese Verbindung in Enzymuntersuchungen verwendet werden, insbesondere in solchen, die den Aminosäurestoffwechsel betreffen. Es könnte als Substrat oder Inhibitor in enzymatischen Reaktionen wirken und Einblicke in Enzymmechanismen oder -wege liefern .
Pharmakologie
Pharmakologische Forschung könnte This compound als Vorläufer oder Zwischenprodukt bei der Arzneimittelsynthese untersuchen. Seine Pharmakokinetik, Bioverfügbarkeit und sein Potenzial als Prodrug sind Bereiche von Interesse für weitere Untersuchungen .
Chemieingenieurwesen
Im Chemieingenieurwesen könnte die Verbindung auf ihre Eigenschaften unter verschiedenen Prozessbedingungen untersucht werden. Ihre Stabilität, Reaktivität und ihr Verhalten während der chemischen Synthese sind entscheidend für die Gestaltung effizienter und sicherer industrieller Prozesse .
Analytische Chemie
Analytische Chemiker könnten This compound untersuchen, um neue analytische Methoden zu entwickeln oder bestehende zu verbessern. Es könnte als Standard- oder Referenzverbindung in der Chromatographie, Spektroskopie oder anderen analytischen Techniken verwendet werden .
Eigenschaften
IUPAC Name |
2-(1-aminocyclobutyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-6(2-1-3-6)4-5(8)9;/h1-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPPNZCVMJNYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448086.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1448087.png)
![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1448089.png)





![[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1448096.png)
![2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B1448097.png)
![2-[Benzyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1448098.png)


